![molecular formula C21H16BrN3O3S B2410200 N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 899350-92-6](/img/structure/B2410200.png)
N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H16BrN3O3S and its molecular weight is 470.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide-derived compounds, including those similar to N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide, have been synthesized and characterized for their biological activities. Studies have shown that these compounds exhibit moderate to significant antibacterial and antifungal activities against various bacterial and fungal strains (Chohan & Shad, 2011).
Enzyme Inhibitory Potential
Research on sulfonamides with benzodioxane and acetamide moieties, related to the chemical structure , has indicated substantial inhibitory activity against yeast α-glucosidase, a key enzyme in carbohydrate digestion. This suggests potential applications in managing conditions like diabetes (Abbasi et al., 2019).
Anti-cancer Properties
Certain quinazoline derivatives, closely related to the compound , have shown promising anti-cancer properties. For instance, some compounds have been found to exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anti-cancer agents (Devegowda et al., 2016).
Microbial Degradation
Studies have also explored the microbial degradation pathways of sulfonamides, including mechanisms like ipso-hydroxylation, which could be relevant to the environmental breakdown of similar compounds (Ricken et al., 2013).
Synthesis Protocols
Synthesis of sulfonamide derivatives, including methods like three-component reactions, provides insights into the chemical processes for creating these compounds, which could be relevant for the synthesis of this compound (Basha & Anwar, 2020).
Antibacterial and Lipoxygenase Inhibition
Sulfonamides with 1,4-benzodioxin ring structures have shown significant antibacterial potential and inhibitory effects against lipoxygenase, an enzyme involved in inflammatory responses. This suggests potential therapeutic applications for related sulfonamide compounds in treating bacterial infections and inflammation (Abbasi et al., 2017).
Biological Activity Studies
Research has been conducted on various N-substituted arylamides and their derivatives, including sulfonamide compounds, to evaluate their antimicrobial activities. These studies are vital for understanding the potential applications of sulfonamides in treating infectious diseases (Konovalova et al., 2021).
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to have a wide range of targets, receptors, or microorganisms . The specific targets for this compound would need further experimental validation.
Mode of Action
Quinoxaline derivatives have been known to interact with their targets leading to various biological effects . The specific mode of action for this compound would need further experimental validation.
Biochemical Pathways
Quinoxaline derivatives have been known to affect various biochemical pathways leading to various biological effects . The specific biochemical pathways affected by this compound would need further experimental validation.
Result of Action
Quinoxaline derivatives have been known to have various biological effects . The specific molecular and cellular effects of this compound would need further experimental validation.
Properties
IUPAC Name |
N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3S/c1-13-6-9-15(10-7-13)29(27,28)25-17-11-8-14(22)12-16(17)20-21(26)24-19-5-3-2-4-18(19)23-20/h2-12,25H,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFTYHYHPWUMTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)
![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2410119.png)
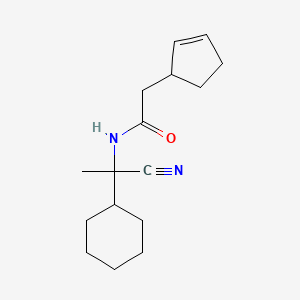

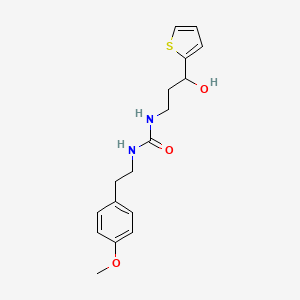
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2410128.png)
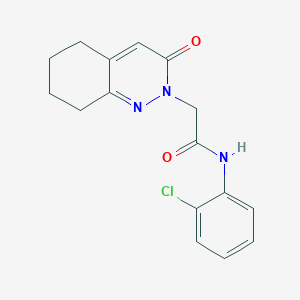


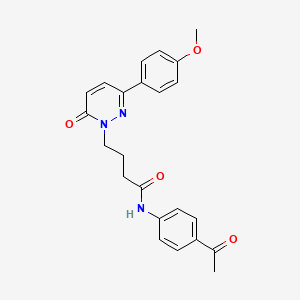
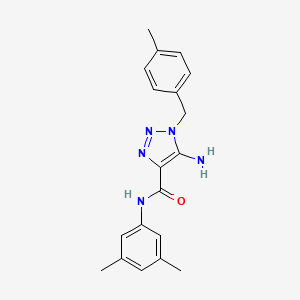
![[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol](/img/structure/B2410135.png)
![Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2410140.png)
